molecular formula C18H18N2O4 B15355747 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B15355747
M. Wt: 326.3 g/mol
InChI Key: FTAMKKMCMPITAD-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a chemical compound with significant potential in various scientific fields. Its structure features a complex arrangement of aromatic and heterocyclic rings, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be achieved through multi-step organic reactions. Typically, it involves the initial formation of the 4-ethoxyphenol derivative, which is then subjected to further reactions to incorporate the pyrazole and benzene-1,3-diol moieties. The conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale organic synthesis techniques. The process would be optimized for efficiency and cost-effectiveness, likely involving automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl groups into carbonyl groups.

  • Reduction: It may also participate in reduction reactions, often targeting the aromatic rings.

  • Substitution: The presence of active hydrogen atoms allows for nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

  • Oxidizing agents: such as potassium permanganate or chromium trioxide.

  • Reducing agents: including lithium aluminum hydride or sodium borohydride.

  • Substitution reagents: like halogens or other nucleophiles in the presence of a suitable catalyst.

Major Products

The products formed from these reactions can vary but generally include derivatives with altered functional groups that can be utilized in further chemical synthesis or applications.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential therapeutic properties. Its molecular structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Industry

Industrial applications could include its use as a building block in the manufacture of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. The precise pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

  • 4-[4-(4-ethoxyphenoxy)-5-ethyl-1H-pyrazol-3-yl]benzene-1,3-diol

Uniqueness

Compared to its analogs, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol might offer unique reactivity and biological activity due to the specific positioning of the ethoxy group and the pyrazole ring, which can influence its chemical behavior and interactions with other molecules.

This compound's detailed profile highlights its multifaceted nature, making it a subject of interest in various scientific domains. Want to dive deeper into any specific area?

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H18N2O4/c1-3-23-13-5-7-14(8-6-13)24-18-11(2)19-20-17(18)15-9-4-12(21)10-16(15)22/h4-10,21-22H,3H2,1-2H3,(H,19,20)

InChI Key

FTAMKKMCMPITAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C

Origin of Product

United States

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